molecular formula C14H18FNO3 B13551594 tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13551594
M. Wt: 267.30 g/mol
InChI Key: WPMVZPDBGPRYTA-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.

    Introduction of Fluorine and Hydroxyl Groups: Fluorination can be done using reagents like Selectfluor, while hydroxylation may involve hydroxylating agents such as m-CPBA.

    tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the compound to its dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce diverse functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential precursor or active ingredient in pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic properties in treating diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-fluoro-7-hydroxyisoquinoline-2-carboxylate
  • tert-Butyl 6-chloro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 6-fluoro-7-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and hydroxyl group can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

tert-butyl 6-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-6-11(15)12(17)7-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3

InChI Key

WPMVZPDBGPRYTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)F

Origin of Product

United States

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